molecular formula C14H21ClN2O6 B569157 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl CAS No. 210049-16-4

4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl

Cat. No. B569157
CAS RN: 210049-16-4
M. Wt: 348.78
InChI Key: BQRLCGHUXCBVAO-SXQUUHMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl” is a chemical compound with potential antibacterial properties . It has garnered attention in the biomedical industry due to its ability to inhibit growth in various bacterial strains, notably those responsible for respiratory and urinary tract infections .


Synthesis Analysis

This compound is a galactoside aminodeoxy nitrophenyl used for synthetic preparation . A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside .


Molecular Structure Analysis

The molecular formula of this compound is C14H21ClN2O6 . Its average mass is 348.779 Da and its monoisotopic mass is 348.108826 Da .


Chemical Reactions Analysis

α-Nitrophenyl derivatives of glycosides are convenient substrates used to detect and characterize α-N-acetylgalactosaminidase . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.78 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Properties

This compound has shown potential in inhibiting the growth of various bacterial strains, particularly those responsible for respiratory and urinary tract infections. Its antibacterial properties are being explored for potential biomedical applications .

Synthetic Preparation

4-Aminophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside hydrochloride is used in synthetic preparations as a galactoside. It serves as a building block in the synthesis of more complex molecules .

Chemo-Enzymatic Production

In a chemo-enzymatic context, this compound has been involved in procedures combining chemical and biocatalytic steps. For example, it has been used in the selective hydrolysis of β-anomeric GalNAc derivatives using specific enzymes .

Mechanism of Action

While the exact mechanism of action is not specified in the search results, the compound’s potential antibacterial properties suggest that it may inhibit growth in various bacterial strains .

Future Directions

Given its potential antibacterial properties, this compound holds great promise in the biomedical industry . Future research may focus on further exploring its antibacterial properties and potential applications.

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H/t10-,11-,12+,13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRLCGHUXCBVAO-SXQUUHMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)N)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl

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